3-Bromo-5,7-dichloro-1H-pyrazolo[3,4-c]pyridine
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Overview
Description
3-Bromo-5,7-dichloro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of bromine and chlorine atoms in the structure makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,7-dichloro-1H-pyrazolo[3,4-c]pyridine typically involves the formation of the pyrazolopyridine core followed by halogenation. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyridine core. Subsequent bromination and chlorination steps are carried out using reagents such as bromine and chlorine gas or their respective halogenating agents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,7-dichloro-1H-pyrazolo[3,4-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrazolopyridines, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
3-Bromo-5,7-dichloro-1H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5,7-dichloro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine
- 1H-Pyrazolo[3,4-b]pyridines
- Pyrazolo[3,4-d]pyrimidines
Uniqueness
3-Bromo-5,7-dichloro-1H-pyrazolo[3,4-c]pyridine is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrazolopyridines. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H2BrCl2N3 |
---|---|
Molecular Weight |
266.91 g/mol |
IUPAC Name |
3-bromo-5,7-dichloro-2H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C6H2BrCl2N3/c7-5-2-1-3(8)10-6(9)4(2)11-12-5/h1H,(H,11,12) |
InChI Key |
UALQSKNABVIMPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C2=NNC(=C21)Br)Cl)Cl |
Origin of Product |
United States |
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